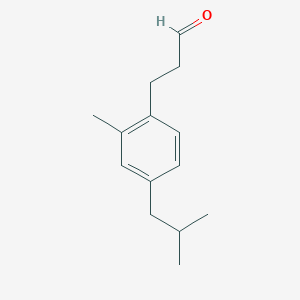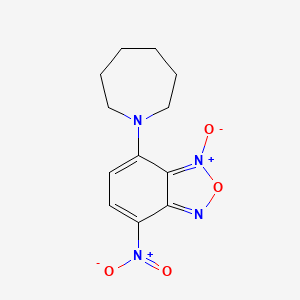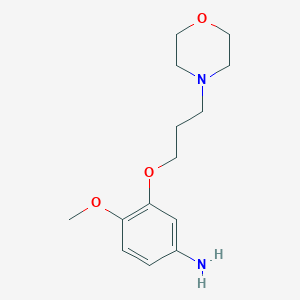
3-(4-Isobutyl-2-methylphenyl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Isobutyl-2-methylphenyl)propanal, also known as Nympheal, is a chemical compound with the molecular formula C14H20O. It is a perfumery ingredient known for its floral aldehydic odor, reminiscent of linden blossom. This compound is considered a modern and more benign alternative to traditional perfumery ingredients like Lilial .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isobutyl-2-methylphenyl)propanal involves several steps. One common method starts with the electrophilic bromination of 1-isobutyl-3-methylbenzene. The brominated product is then reacted with magnesium and dimethylformamide to yield the corresponding benzaldehyde. This benzaldehyde is subsequently reacted with ethyl vinyl ether and hydrogenated to produce the desired compound .
Industrial Production Methods
For industrial-scale production, continuous dehydrogenation of a mixture of 3- and 5-isobutyl-1-methylcyclohex-1-ene is used as a feedstock. Various routes, including carbonylation, Heck reaction, and Friedel–Crafts reaction, have been explored to introduce the propanal moiety .
化学反応の分析
Types of Reactions
3-(4-Isobutyl-2-methylphenyl)propanal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Jones oxidation using chromium trioxide and sulfuric acid.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Bromination using bromine in the presence of a Lewis acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Brominated aromatic compounds.
科学的研究の応用
3-(4-Isobutyl-2-methylphenyl)propanal has various applications in scientific research:
Chemistry: Used as a model compound in studies of aromatic aldehydes.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Widely used in the fragrance industry as a perfumery ingredient.
作用機序
The mechanism of action of 3-(4-Isobutyl-2-methylphenyl)propanal involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic floral odor. The molecular targets include olfactory receptor proteins, and the pathways involved are related to G-protein coupled receptor signaling .
類似化合物との比較
Similar Compounds
Lilial: Another perfumery ingredient with a floral aldehydic odor.
Bourgeonal: Known for its lily-of-the-valley scent.
3-(4-tert-Butylphenyl)-2-methylpropanoic acid: A carboxylic acid metabolite of a similar aromatic aldehyde
Uniqueness
3-(4-Isobutyl-2-methylphenyl)propanal is unique due to its linden blossom-like odor, which is considered more natural compared to other similar compounds. It also has a strategically placed methyl group in the 2-position, ensuring its biological safety and introducing a level of asymmetry that poses regiochemical challenges in its synthesis .
特性
CAS番号 |
1637294-12-2 |
|---|---|
分子式 |
C14H20O |
分子量 |
204.31 g/mol |
IUPAC名 |
3-[2-methyl-4-(2-methylpropyl)phenyl]propanal |
InChI |
InChI=1S/C14H20O/c1-11(2)9-13-6-7-14(5-4-8-15)12(3)10-13/h6-8,10-11H,4-5,9H2,1-3H3 |
InChIキー |
UKZXPOJABTXLMK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)CC(C)C)CCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Bromo-5-chloroimidazo[1,2-a]pyrazine](/img/structure/B13988103.png)




![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13988150.png)

![4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide](/img/structure/B13988159.png)




![4-Hydroxy-3-{3-[4-(phenylsulfonyl)phenyl]propyl}naphthalene-1,2-dione](/img/structure/B13988201.png)
